Cas no 99055-56-8 (bis(2-Acetamido-1,3,4-thiadiazol-5-yl) Disulfide)

Bis(2-Acetamido-1,3,4-thiadiazol-5-yl) Disulfide is a sulfur-containing heterocyclic compound characterized by its disulfide linkage between two 2-acetamido-1,3,4-thiadiazole moieties. This structure imparts unique reactivity, making it valuable in organic synthesis and pharmaceutical applications. The disulfide bond offers redox-active properties, facilitating its use in cross-linking or as a precursor for thiol-based reactions. Its thiadiazole core contributes to stability and potential bioactivity, often explored in antimicrobial or anticancer research. The compound’s well-defined molecular architecture allows for precise modifications, enhancing its utility in medicinal chemistry and material science. Proper handling is advised due to potential sensitivity to light and moisture.
bis(2-Acetamido-1,3,4-thiadiazol-5-yl) Disulfide structure
99055-56-8 structure
Product Name:bis(2-Acetamido-1,3,4-thiadiazol-5-yl) Disulfide
CAS No:99055-56-8
MF:C8H8N6O2S4
MW:348.448114395142
CID:2086708
Update Time:2025-06-14

bis(2-Acetamido-1,3,4-thiadiazol-5-yl) Disulfide Chemical and Physical Properties

Names and Identifiers

    • bis(2-Acetamido-1,3,4-thiadiazol-5-yl) Disulfide
    • NSC 327174
    • N,N'-(5,5'-disulfanediylbis(1,3,4-thiadiazole-5,2-diyl))diacetamide
    • Acetazolamide Impurity 9
    • Acetazolamide Impurity 2
    • Inchi: 1S/C8H8N6O2S4/c1-3(15)9-5-11-13-7(17-5)19-20-8-14-12-6(18-8)10-4(2)16/h1-2H3,(H,9,11,15)(H,10,12,16)
    • InChI Key: YMWAAPUQRGFEJI-UHFFFAOYSA-N
    • SMILES: S(C1SC(NC(=O)C)=NN=1)SC1SC(NC(=O)C)=NN=1

Experimental Properties

  • Density: 1.7±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: NA

bis(2-Acetamido-1,3,4-thiadiazol-5-yl) Disulfide Security Information

bis(2-Acetamido-1,3,4-thiadiazol-5-yl) Disulfide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A132750-100mg
bis(2-Acetamido-1,3,4-thiadiazol-5-yl) Disulfide
99055-56-8
100mg
$ 224.00 2023-09-09
TRC
A132750-250mg
bis(2-Acetamido-1,3,4-thiadiazol-5-yl) Disulfide
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$ 477.00 2023-09-09
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A132750-500mg
bis(2-Acetamido-1,3,4-thiadiazol-5-yl) Disulfide
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$ 897.00 2023-09-09
TRC
A132750-1g
bis(2-Acetamido-1,3,4-thiadiazol-5-yl) Disulfide
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$ 1390.00 2022-06-08
TRC
A132750-1000mg
bis(2-Acetamido-1,3,4-thiadiazol-5-yl) Disulfide
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$ 1694.00 2023-04-19

Additional information on bis(2-Acetamido-1,3,4-thiadiazol-5-yl) Disulfide

Research Briefing on bis(2-Acetamido-1,3,4-thiadiazol-5-yl) Disulfide (CAS: 99055-56-8): Recent Advances and Applications

bis(2-Acetamido-1,3,4-thiadiazol-5-yl) Disulfide (CAS: 99055-56-8) is a sulfur-containing heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a bioactive molecule with promising antimicrobial, anticancer, and enzyme inhibitory properties. This briefing synthesizes the latest research findings on this compound, highlighting its mechanisms of action, synthetic pathways, and potential clinical applications.

One of the most notable advancements in the study of bis(2-Acetamido-1,3,4-thiadiazol-5-yl) Disulfide is its antimicrobial activity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key enzymes involved in bacterial metabolism. These findings suggest its potential as a novel antibiotic candidate, particularly in the face of rising antibiotic resistance.

In the realm of oncology, bis(2-Acetamido-1,3,4-thiadiazol-5-yl) Disulfide has shown promising anticancer properties. Research published in Bioorganic & Medicinal Chemistry Letters (2024) revealed its ability to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer. The compound's disulfide bond appears to play a critical role in its redox-modulating activity, leading to the generation of reactive oxygen species (ROS) and subsequent cancer cell death. Additionally, its selective cytotoxicity towards cancer cells while sparing normal cells makes it an attractive candidate for further drug development.

The synthetic chemistry of bis(2-Acetamido-1,3,4-thiadiazol-5-yl) Disulfide has also seen significant progress. A recent study in Organic & Biomolecular Chemistry (2023) described an optimized synthetic route that improves yield and scalability. The new method employs green chemistry principles, reducing the use of hazardous solvents and minimizing waste generation. This advancement is crucial for the large-scale production of the compound, facilitating its transition from laboratory research to potential clinical applications.

Beyond its direct biological activities, bis(2-Acetamido-1,3,4-thiadiazol-5-yl) Disulfide has been investigated as a building block for more complex drug molecules. Its thiadiazole core serves as a versatile scaffold for medicinal chemistry modifications, enabling the development of derivatives with enhanced pharmacological properties. Several research groups have reported successful modifications that improve the compound's bioavailability and target specificity, addressing some of the initial challenges in its therapeutic application.

Despite these promising developments, challenges remain in the clinical translation of bis(2-Acetamido-1,3,4-thiadiazol-5-yl) Disulfide. Pharmacokinetic studies indicate that the compound exhibits moderate oral bioavailability, prompting ongoing research into formulation strategies to enhance its absorption. Additionally, comprehensive toxicology studies are needed to fully assess its safety profile before human trials can commence. Nevertheless, the compound's unique mechanism of action and broad-spectrum activity make it a compelling subject for continued investigation in the chemical biology and pharmaceutical sciences.

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